2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H16Cl2N2O2S2 and its molecular weight is 451.38. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
A study by Hafez and El-Gazzar (2017) detailed the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with varying functional groups. These compounds showed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some derivatives exhibiting activity comparable to doxorubicin (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Regioselective Synthesis
Regioselective Synthesis of Pyrimidin-4(3H)-ones
Another study focused on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, demonstrating a methodology to obtain these derivatives with good yields. This synthesis pathway could be relevant for creating derivatives of the mentioned compound for various scientific applications (Josiane M. dos Santos et al., 2015).
Antibacterial and Antifungal Properties
Evaluation of Thiazolo[2,3-b]dihydropyrimidinone Derivatives
Ashok, Holla, and Kumari (2007) synthesized derivatives of thiazolo[2,3-b]pyrimidin-3(1H)-ones, which were evaluated for their antibacterial and antifungal activities. These compounds displayed moderate to excellent growth inhibition of bacteria and fungi, indicating their potential for further development as antimicrobial agents (M. Ashok, B. S. Holla, N. Kumari, 2007).
Dual Inhibitory Activity
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Gangjee et al. (2008) synthesized classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds demonstrated potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, with significant potential for chemotherapeutic applications (A. Gangjee et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S2/c1-26-14-5-3-13(4-6-14)24-19(25)18-17(8-9-27-18)23-20(24)28-11-12-2-7-15(21)16(22)10-12/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNKEIYBHGZEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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